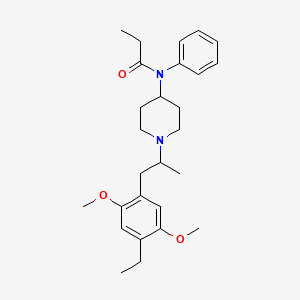
N-(3C-B-fly) Fentanyl hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3C-B-fly) Fentanyl (hydrochloride): is a synthetic opioid that belongs to the phenethylamine class. It is structurally similar to known opioids and is categorized as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used for research and forensic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3C-B-fly) Fentanyl (hydrochloride) involves several steps, starting from basic organic compounds. The general synthetic route includes:
Formation of the 3C-B-fly core: This involves the cyclization of a suitable precursor to form the tetrahydrobenzo[1,2-b:4,5-b’]difuran core.
Attachment of the Fentanyl moiety: The core structure is then functionalized to introduce the fentanyl side chain, typically through a series of substitution and coupling reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of N-(3C-B-fly) Fentanyl (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically involves:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.
Quality control: Rigorous testing to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3C-B-fly) Fentanyl (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3C-B-fly) Fentanyl (hydrochloride) is used extensively in scientific research, particularly in:
Chemistry: As a reference standard for analytical methods.
Biology: Studying its interaction with opioid receptors.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Developing new synthetic routes and production methods.
Wirkmechanismus
The mechanism of action of N-(3C-B-fly) Fentanyl (hydrochloride) involves its binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and euphoric effects. The primary molecular targets are the mu-opioid receptors, which mediate most of the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2C-B-fly) Fentanyl (hydrochloride)
- N-(4C-B-fly) Fentanyl (hydrochloride)
- N-(3C-B-fly) Fentanyl (free base)
Uniqueness
N-(3C-B-fly) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. Compared to other fentanyl analogs, it may exhibit different binding affinities and efficacies at opioid receptors, making it a valuable tool for research.
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C27H34BrClN2O3 |
|---|---|
Molekulargewicht |
549.9 g/mol |
IUPAC-Name |
N-[1-[1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C27H33BrN2O3.ClH/c1-3-24(31)30(19-7-5-4-6-8-19)20-9-13-29(14-10-20)18(2)17-23-21-11-15-33-27(21)25(28)22-12-16-32-26(22)23;/h4-8,18,20H,3,9-17H2,1-2H3;1H |
InChI-Schlüssel |
NDCJJLCTCCTRGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=C3CCOC3=C(C4=C2OCC4)Br)C5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



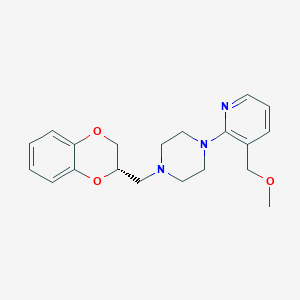
![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)
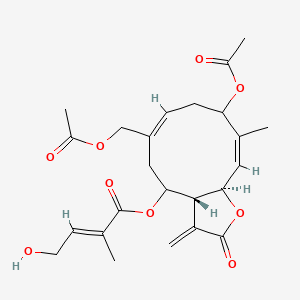
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)
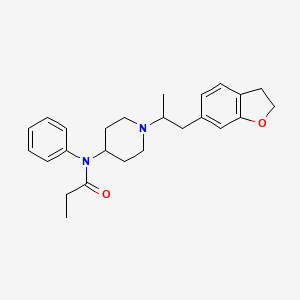
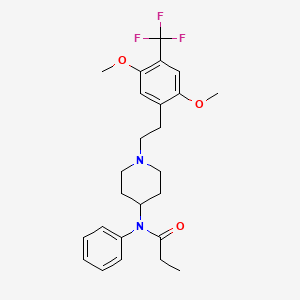



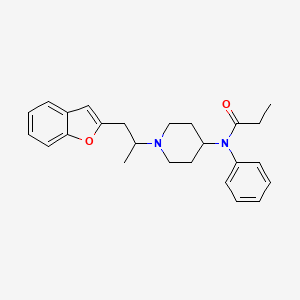
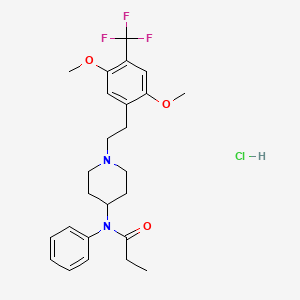
![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)
